molecular formula C16H12O2 B130412 Methyl 9-fluorenylideneacetate CAS No. 146967-87-5

Methyl 9-fluorenylideneacetate

Cat. No.: B130412
CAS No.: 146967-87-5
M. Wt: 236.26 g/mol
InChI Key: JKKWDADOWDCWKC-UHFFFAOYSA-N
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Description

Methyl 9-fluorenylideneacetate is an organic compound with the molecular formula C₁₆H₁₂O₂ and a molecular weight of 236.27 g/mol . It is characterized by a fluorenylidene group attached to an acetate moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 9-fluorenylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The acetate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Fluorenone derivatives or fluorenyl carboxylic acids.

    Reduction: Fluorenyl derivatives.

    Substitution: Various substituted fluorenylidene acetates.

Scientific Research Applications

Methyl 9-fluorenylideneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9-fluorenylideneacetate involves its reactivity with various chemical reagents. The fluorenylidene group can participate in electrophilic and nucleophilic reactions, while the acetate moiety can undergo hydrolysis or substitution. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Fluorenone: A ketone derivative of fluorene.

    Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents.

    Methyl fluorenylacetate: A related compound with a different functional group arrangement.

Uniqueness: Methyl 9-fluorenylideneacetate is unique due to its specific combination of a fluorenylidene group and an acetate moiety, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

methyl 2-fluoren-9-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWDADOWDCWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352895
Record name Methyl 9-fluorenylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146967-87-5
Record name Methyl 9-fluorenylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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